2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl-
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Overview
Description
3-Hydroxymephenytoin is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Derivatives : Ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were synthesized and transformed into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine. These transformations highlight the versatility of imidazolidinedione derivatives in synthetic chemistry (Milcent, Akhnazarian, & Lensen, 1996).
Ring Transformations : The study of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates being treated with ammonia, primary amines, or hydrazine, leading to 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, demonstrates the chemical adaptability of these compounds (Milcent, Barbier, Yver, & Mazouz, 1991).
Biological and Pharmacological Research
Antimetabolite Synthesis : The preparation of 5-(3-azidopropyl)-5-methyl-2, 4-imidazolidinedione and its transformation into antimetabolites like 2-methyl-DL-arginine, highlights its potential in pharmacological research (Maehr, Yarmchuk, & Leach, 1976).
Catalytic Applications : The use of (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione in asymmetric hydrocyanation of benzaldehydes, particularly in synthesizing components of insecticides, showcases its utility in catalysis and industrial chemistry (Danda, 1991).
Material Science and Engineering
- Novel Synthesis Methods : The development of new synthesis methods for various imidazolidinedione derivatives, as described in studies, opens avenues for material science and the exploration of new compounds with unique properties (Brandão et al., 2004).
Biochemical Studies
Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives highlight the potential of imidazolidinedione derivatives in developing new antibacterial and antifungal agents (Moorthy, Ekambaram, & Perumal, 2014).
Antitumor and Anti-Inflammatory Activities : Research on imidazolidinedione derivatives in relation to their antitumor and anti-inflammatory activities indicates the potential therapeutic applications of these compounds in medicine (Horishny, Chaban, & Matiychuk, 2020).
properties
CAS RN |
74634-57-4 |
---|---|
Product Name |
2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl- |
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.255 |
IUPAC Name |
2,4-Imidazolidinedione, 5-ethyl-5-(3-hydroxyphenyl)-3-methyl- |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) |
InChI Key |
GCSZMGDCONAMDK-UHFFFAOYSA-N |
SMILES |
O=C1N(C)C(C(C2=CC=CC(O)=C2)(CC)N1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-Hydroxymephenytoin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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